molecular formula C21H20BrN3O3 B2625468 4-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-(tert-butyl)-2H-benzo[b][1,4]oxazin-3(4H)-one CAS No. 1105209-28-6

4-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-(tert-butyl)-2H-benzo[b][1,4]oxazin-3(4H)-one

Cat. No. B2625468
CAS RN: 1105209-28-6
M. Wt: 442.313
InChI Key: IJAXONFTZVMDDK-UHFFFAOYSA-N
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Description

4-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-(tert-butyl)-2H-benzo[b][1,4]oxazin-3(4H)-one is a useful research compound. Its molecular formula is C21H20BrN3O3 and its molecular weight is 442.313. The purity is usually 95%.
BenchChem offers high-quality 4-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-(tert-butyl)-2H-benzo[b][1,4]oxazin-3(4H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-(tert-butyl)-2H-benzo[b][1,4]oxazin-3(4H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Methodologies and Structural Analyses

Synthesis of novel derivatives of [1,4]benzoxazinone involves a series of steps yielding compounds with potentially useful physical and chemical properties. For example, derivatives have been synthesized through reactions involving intermediates like 4-(oxiran-2-methyl)-2H-benzo[b][1,4]oxazin3(4H)-one, further processed through protection and deprotection steps. These derivatives have been characterized by spectroscopic methods such as 1H NMR, IR, and mass spectroscopy, indicating the precision in structural confirmation (Guguloth, 2021).

The structural elucidation of such compounds often involves crystallographic analysis and DFT calculations, providing insights into their molecular geometry, electronic structure, and intermolecular interactions. Studies on related compounds, such as 1-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine derivatives, have utilized single-crystal X-ray diffraction and computational methods to understand the molecular conformation and reactive sites for potential chemical reactivity (Kumara et al., 2017).

Potential Applications

These compounds are studied for their potential applications in various fields including materials science, pharmaceuticals, and organic synthesis. Their unique structural features make them suitable candidates for further functionalization, which can lead to the development of new materials or bioactive molecules. For instance, halogen-containing derivatives have been explored for their utility as synthons in organic synthesis, providing new pathways for the construction of complex molecular architectures (Le Falher et al., 2015).

properties

IUPAC Name

4-[[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-6-tert-butyl-1,4-benzoxazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20BrN3O3/c1-21(2,3)14-6-9-17-16(10-14)25(19(26)12-27-17)11-18-23-20(24-28-18)13-4-7-15(22)8-5-13/h4-10H,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJAXONFTZVMDDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)OCC(=O)N2CC3=NC(=NO3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-(tert-butyl)-2H-benzo[b][1,4]oxazin-3(4H)-one

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